molecular formula C11H14O4 B041633 phlorisovalerophenone CAS No. 26103-97-9

phlorisovalerophenone

Cat. No. B041633
M. Wt: 210.23 g/mol
InChI Key: VSDWHZGJGWMIRN-UHFFFAOYSA-N
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Patent
US06177474B1

Procedure details

Under an atmosphere of nitrogen, 441 mg (11.1 mmol, 2.06 equivalents) of an oily 60% sodium hydride was washed with dry hexane to remove paraffin. To this was added 6.0 ml of dry methanol cooling with ice and stirred. Then, a methanol (6.0 ml) solution of 1.135 g (5.400 mmol) of (2-methylpropyl) (2,4,6-trihydroxyphenyl) ketone (5) was added dropwise to the solution. Further, a methanol (5.0 ml) solution of 1.205 g (11.52 mmol, 2.130 equivalents) of 1-chloro-3-methyl-2-butene was slowly added dropwise. The mixture was stirred cooling with ice for 1.5 hours, then added 50 ml of a saturated aqueous ammonium chloride solution, and extracted from ether. The ether layer was washed with saturated brine, dried over sodium sulfate, and distilled under a reduced pressure to remove the solvent and obtain 1.752 g of a crude product in the form of a red viscous oily substance. This crude product was subjected to silica gel column chromatography (40 g of Wako Gel C-300 and eluted sequentially with 200 ml each of petroleum ether:ether at varying ratios=19:1, 18:2, 17:3, and 16:4). From the eluate of the column, various fractions were sequentially obtained. As the first fraction, 160 mg of {3,5-bis(3-methyl-2-butenyl)-2,4,6-trihydroxyphenyl} (2-methylpropyl) ketone (15) was obtained in the form of light yellow crystals shaped fine needles.
Quantity
50 mL
Type
reactant
Reaction Step One
[Compound]
Name
crude product
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
1.205 g
Type
reactant
Reaction Step Three
Quantity
5 mL
Type
solvent
Reaction Step Three
Quantity
1.135 g
Type
reactant
Reaction Step Four
Quantity
6 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[OH:1][C:2]1[CH:7]=[C:6]([OH:8])[CH:5]=[C:4]([OH:9])[C:3]=1[C:10]([CH2:12][CH:13]([CH3:15])[CH3:14])=[O:11].Cl[CH2:17][CH:18]=[C:19]([CH3:21])[CH3:20].[Cl-].[NH4+]>CO>[CH3:14][CH:13]([CH3:15])[CH2:12][C:10]([C:3]1[C:2]([OH:1])=[C:7]([CH2:17][CH:18]=[C:19]([CH3:21])[CH3:20])[C:6]([OH:8])=[C:5]([CH2:7][CH:2]=[C:3]([CH3:10])[CH3:4])[C:4]=1[OH:9])=[O:11] |f:2.3|

Inputs

Step One
Name
Quantity
50 mL
Type
reactant
Smiles
[Cl-].[NH4+]
Step Two
Name
crude product
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Three
Name
Quantity
1.205 g
Type
reactant
Smiles
ClCC=C(C)C
Name
Quantity
5 mL
Type
solvent
Smiles
CO
Step Four
Name
Quantity
1.135 g
Type
reactant
Smiles
OC1=C(C(=CC(=C1)O)O)C(=O)CC(C)C
Name
Quantity
6 mL
Type
solvent
Smiles
CO

Conditions

Stirring
Type
CUSTOM
Details
stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WASH
Type
WASH
Details
Under an atmosphere of nitrogen, 441 mg (11.1 mmol, 2.06 equivalents) of an oily 60% sodium hydride was washed with dry hexane
CUSTOM
Type
CUSTOM
Details
to remove paraffin
ADDITION
Type
ADDITION
Details
To this was added 6.0 ml of dry methanol cooling with ice
STIRRING
Type
STIRRING
Details
The mixture was stirred
TEMPERATURE
Type
TEMPERATURE
Details
cooling with ice for 1.5 hours
Duration
1.5 h
EXTRACTION
Type
EXTRACTION
Details
extracted from ether
WASH
Type
WASH
Details
The ether layer was washed with saturated brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over sodium sulfate
DISTILLATION
Type
DISTILLATION
Details
distilled under a reduced pressure
CUSTOM
Type
CUSTOM
Details
to remove the solvent
CUSTOM
Type
CUSTOM
Details
obtain 1.752 g of a crude product in the form of a red viscous oily substance
WASH
Type
WASH
Details
and eluted sequentially with 200 ml each of petroleum ether
CUSTOM
Type
CUSTOM
Details
From the eluate of the column, various fractions were sequentially obtained

Outcomes

Product
Name
Type
product
Smiles
CC(CC(=O)C1=C(C(=C(C(=C1O)CC=C(C)C)O)CC=C(C)C)O)C
Measurements
Type Value Analysis
AMOUNT: MASS 160 mg
YIELD: CALCULATEDPERCENTYIELD 17.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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